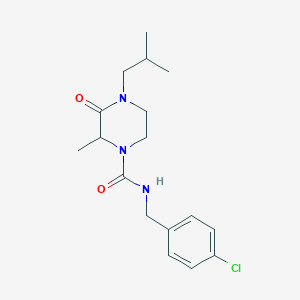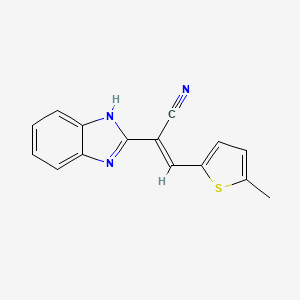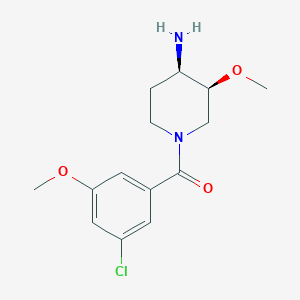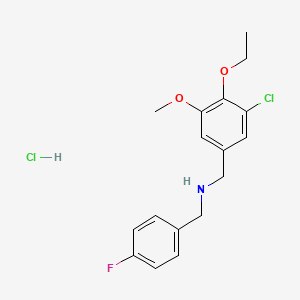![molecular formula C14H14N6O B5289717 3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5289717.png)
3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research contexts.
Mécanisme D'action
The exact mechanism of action of 3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is thought to act by inhibiting various cellular pathways involved in cell proliferation and inflammation. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to have antioxidant properties, reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide in lab experiments is its well-studied and established synthesis method. Additionally, its potential applications in a variety of research contexts make it a versatile tool for researchers. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving 3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further research is needed to determine its efficacy and safety in vivo. Additionally, its potential as a tool for studying cellular pathways involved in cell proliferation and inflammation could be further explored. Finally, its antioxidant properties could be further investigated for potential applications in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide is a complex process that involves multiple steps. One common synthesis method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-(1H-1,2,4-triazol-1-yl)benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), followed by deprotection to yield the final product.
Applications De Recherche Scientifique
3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in a variety of scientific research contexts. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. It has been shown to have anti-proliferative and anti-inflammatory effects in vitro, and further research is needed to determine its potential clinical applications.
Propriétés
IUPAC Name |
5-methyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-10-6-13(19-18-10)14(21)16-7-11-2-4-12(5-3-11)20-9-15-8-17-20/h2-6,8-9H,7H2,1H3,(H,16,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCTNBYMOKGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,3S*,6R*)-5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5289637.png)
![4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5289641.png)
![methyl 4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5289645.png)
![ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5289677.png)

![N-methyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethanamine dihydrochloride](/img/structure/B5289688.png)
![2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid](/img/structure/B5289696.png)
![3-ethyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289704.png)

![N,N,N'-trimethyl-N'-[1-(2-methyl-2-phenylpropanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B5289712.png)


![N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5289743.png)
